REACTION_CXSMILES
|
C([Li])CCC.Cl[C:7]1[S:8][C:9]([CH:13]2[O:17][CH2:16][CH2:15][O:14]2)=[C:10]([Cl:12])[N:11]=1>O1CCCC1>[Cl:12][C:10]1[N:11]=[CH:7][S:8][C:9]=1[CH:13]1[O:17][CH2:16][CH2:15][O:14]1
|
Name
|
|
Quantity
|
44 mL
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
19.33 g
|
Type
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reactant
|
Smiles
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ClC=1SC(=C(N1)Cl)C1OCCO1
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Name
|
|
Quantity
|
400 mL
|
Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
Stir for 1.5 h at −78° C.
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
at −78° C.
|
Type
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CUSTOM
|
Details
|
quench with water
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Type
|
ADDITION
|
Details
|
pour
|
Type
|
CUSTOM
|
Details
|
the reaction into brine (300 mL)
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Type
|
EXTRACTION
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Details
|
Extract with ethyl acetate (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dry over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter off the sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Concentrate on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
purify the crude product by flash chromatography on silica gel eluting with 25% ethyl acetate/hexanes
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CSC1C1OCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.27 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |